molecular formula C8H7BrN2O B1529090 4-Bromo-6-methoxy-1H-benzimidazole CAS No. 1360954-62-6

4-Bromo-6-methoxy-1H-benzimidazole

Cat. No.: B1529090
CAS No.: 1360954-62-6
M. Wt: 227.06 g/mol
InChI Key: AAESOAJUKHUHAR-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate brominated and methoxylated aldehyde or ketone. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with 4-bromo-2-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution: 4-Amino-6-methoxy-1H-benzimidazole.

    Oxidation: Quinone derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-6-methoxy-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    4-Bromo-1H-benzimidazole: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    6-Methoxy-1H-benzimidazole: Lacks the bromine atom, affecting its ability to participate in halogen-specific reactions.

    4,6-Dibromo-1H-benzimidazole: Contains an additional bromine atom, increasing its reactivity in nucleophilic substitution reactions.

Uniqueness: 4-Bromo-6-methoxy-1H-benzimidazole is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAESOAJUKHUHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360954-62-6
Record name 4-Bromo-6-methoxy-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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